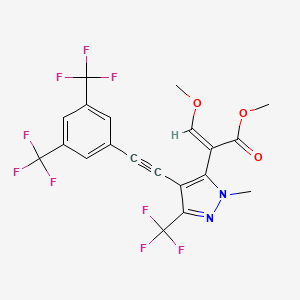![molecular formula C17H12O5 B12104387 10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one](/img/structure/B12104387.png)
10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,15-Dihydroxy-8,18-dioxatetracyclo[98002,7012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one typically involves multi-step organic reactions. These steps often include cyclization reactions, hydroxylation, and oxidation processes. Specific reagents and catalysts are employed to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols.
Scientific Research Applications
10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,14-Dihydroxy-9-oxo-8,17-dioxatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11,13,15-heptaen-13-yl acetate
- 5-Hydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12,14,16-heptaen-19-one
Uniqueness
10,15-Dihydroxy-8,18-dioxatetracyclo[98002,7012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one is unique due to its specific tetracyclic structure and the presence of multiple hydroxyl groups
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
10,15-dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one |
InChI |
InChI=1S/C17H12O5/c18-9-5-6-11-14(7-9)22-17(20)16-10-3-1-2-4-13(10)21-8-12(19)15(11)16/h1,3,5-8,18-19H,2,4H2 |
InChI Key |
MZPOGQIARDWWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C4=C(C=C(C=C4)O)OC3=O)C(=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)



![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid](/img/structure/B12104368.png)



![(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B12104403.png)

